Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester
CAS No.:
Cat. No.: VC16600078
Molecular Formula: C19H22NO4-
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22NO4- |
|---|---|
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[indene-3,4'-piperidine]-1-carboxylate |
| Standard InChI | InChI=1S/C19H23NO4/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19/h4-7,12H,8-11H2,1-3H3,(H,21,22)/p-1 |
| Standard InChI Key | JIXCGOZFMCOYSW-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C=C(C3=CC=CC=C23)C(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester belongs to the spirocyclic compound class, where two rings—indene and piperidine—share a single atom, creating a orthogonal three-dimensional geometry. The indene component consists of a fused bicyclic system (benzene + cyclopentadiene), while the piperidine ring introduces nitrogen-based basicity. The tert-butyl ester group at the 1'-position and the carboxylic acid at the 3-position further diversify its reactivity .
The molecular formula is C₁₉H₂₂NO₄, with a molecular weight of 328.4 g/mol. Its IUPAC name, 1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[indene-3,4'-piperidine]-1-carboxylate, reflects the spatial arrangement of functional groups . The compound’s canonical SMILES string, CC(C)(C)OC(=O)N1CCC2(CC1)C=C(C3=CC=CC=C23)C(=O)[O-], provides a precise two-dimensional representation.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester involves multi-step organic reactions, typically starting from indene and piperidine precursors. A common route includes:
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Spirocyclization: Condensation of indene-1,3-dione with piperidine under acidic conditions to form the spiro[indene-piperidine] core.
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Esterification: Protection of the piperidine nitrogen with tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine .
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Carboxylic Acid Activation: Conversion of the 3-position ketone to a carboxylic acid via oxidation or hydrolysis, followed by esterification if required.
Industrial-scale production often employs continuous flow reactors to optimize yield (reported ~65–75%) and reduce side reactions.
Purification and Characterization
Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Purity is assessed via HPLC (>95% purity), with LC-MS confirming molecular ion peaks at m/z 328.4 [M-H]⁻.
Applications in Medicinal Chemistry
Drug Discovery Intermediates
The compound’s spirocyclic scaffold is prized for its ability to mimic bioactive conformations of peptides and alkaloids. It serves as a key intermediate in synthesizing protease inhibitors and G-protein-coupled receptor (GPCR) modulators. For example, derivatives have shown promise in preclinical studies targeting HIV-1 protease (IC₅₀ ~50 nM).
Mechanism of Action
The compound’s dual functional groups enable diverse interactions:
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The carboxylic acid moiety chelates metal ions in enzyme active sites (e.g., zinc-dependent metalloproteases).
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The piperidine ring engages in hydrogen bonding with aspartate residues in proteases.
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The tert-butyl ester enhances membrane permeability, facilitating intracellular uptake .
Comparative Analysis with Related Compounds
The tert-butyl ester in Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester provides superior stability over analogs, making it more suitable for prolonged biological assays.
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